6-Fluoro-8-methoxy-2-methylquinoline
Overview
Description
6-Fluoro-8-methoxy-2-methylquinoline is a heterocyclic organic compound characterized by its molecular formula C11H10FNO. This compound belongs to the quinoline family, which consists of fused benzene and pyridine rings. Quinolines and their derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methoxy-2-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline as the starting material.
Methoxylation: The methoxy group at the 8-position is introduced using methanol in the presence of a strong base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 6-Fluoro-8-methoxy-2-methylquinone.
Reduction Products: Dihydroquinoline derivatives, such as 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution Products: Various substituted quinolines, depending on the functional group introduced.
Scientific Research Applications
6-Fluoro-8-methoxy-2-methylquinoline has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: Its derivatives are utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Fluoro-8-methoxy-2-methylquinoline exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific molecular targets involved in cancer cell proliferation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial enzymes or cell membrane components.
Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
6-Fluoro-8-methoxy-2-methylquinoline is compared with other similar compounds to highlight its uniqueness:
6-Fluoroquinoline: Lacks the methoxy group, resulting in different biological and chemical properties.
8-Methoxyquinoline: Lacks the fluorine atom, leading to variations in reactivity and biological activity.
2-Methylquinoline: The absence of both fluorine and methoxy groups results in distinct chemical behavior.
Properties
IUPAC Name |
6-fluoro-8-methoxy-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJHVAIWGWOEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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